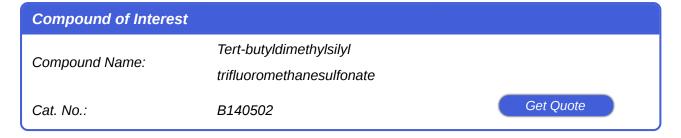


A Comprehensive Technical Guide to Tertbutyldimethylsilyl Trifluoromethanesulfonate (CAS: 69739-34-0)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf), a powerful and versatile organosilicon compound, is a cornerstone reagent in modern organic synthesis. Identified by its CAS number 69739-34-0, it is widely recognized for its exceptional ability to function as a highly reactive silylating agent and a potent Lewis acid.[1][2] Its utility spans a broad range of applications, most notably in the protection of hydroxyl and amino groups, and in the formation of silyl enol ethers, which are key intermediates in carbon-carbon bond-forming reactions.[3][4] The high reactivity of TBDMS-OTf stems from the trifluoromethanesulfonate (triflate) moiety, an excellent leaving group that renders the silicon atom highly electrophilic.[3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and diverse applications of TBDMS-OTf, with a focus on detailed experimental protocols and safety considerations to aid researchers in its effective and safe utilization.

Chemical and Physical Properties

TBDMS-OTf is a colorless to yellow fuming liquid that is highly sensitive to moisture.[4] Its key physical and chemical properties are summarized in the table below for easy reference.



Property	Value	References
CAS Number	69739-34-0	
Molecular Formula	C7H15F3O3SSi	[5]
Molecular Weight	264.34 g/mol	[6]
Appearance	Colorless to yellow liquid	[4]
Boiling Point	65-67 °C at 12 mmHg	[5][7]
Density	1.151 g/mL at 25 °C	[6][7]
Refractive Index (n20/D)	1.385	[7]
Flash Point	36 °C (98.6 °F) - closed cup	[5][7]
Solubility	Soluble in most organic solvents (e.g., pentane, CH ₂ Cl ₂); reacts rapidly with protic solvents like water and alcohols.	[2][8]
Stability	Moisture sensitive; should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.	[2][9]

Spectroscopic Data

The structural identity of **tert-butyldimethylsilyl trifluoromethanesulfonate** can be confirmed by various spectroscopic techniques.



Spectroscopic Data	Key Features
¹H NMR (CDCl₃, 400 MHz)	δ 0.95 (s, 9H, C(CH ₃) ₃), -0.21 (s, 3H, Si-CH ₃), -0.47 (s, 3H, Si-CH ₃). Note: Specific shifts can vary slightly based on solvent and instrument. A representative spectrum is available.[10]
¹³ C NMR	Data not explicitly found in the search results, but would show characteristic peaks for the tert-butyl and dimethylsilyl groups, as well as a quartet for the trifluoromethyl carbon.
Infrared (IR) Spectroscopy	Characteristic strong absorptions for S=O and C-F bonds are expected. A representative ATR-IR spectrum is available.[1]
Mass Spectrometry (Electron Ionization)	The mass spectrum provides information on the fragmentation pattern of the molecule. A representative spectrum is available.[7]

Synthesis

A common laboratory-scale synthesis of **tert-butyldimethylsilyl trifluoromethanesulfonate** involves the reaction of tert-butyldimethylchlorosilane with trifluoromethanesulfonic acid.[4]

Reaction Scheme:

 $(CH_3)_3CSi(CH_3)_2CI + CF_3SO_3H \rightarrow (CH_3)_3CSi(CH_3)_2OSO_2CF_3 + HCI$

Experimental Protocol:

To 24 g (0.16 mol) of tert-butyldimethylchlorosilane at 23°C under an argon atmosphere, 14 mL (0.16 mol) of trifluoromethanesulfonic acid is added dropwise. The solution is then heated at 60°C for 10 hours, during which time hydrogen chloride gas evolves and is removed through a bubbler. The resulting product is purified by distillation under reduced pressure to yield TBDMS-OTf (34 g, 80% yield) with a boiling point of 60°C/7 mmHg.[4]

Applications in Organic Synthesis





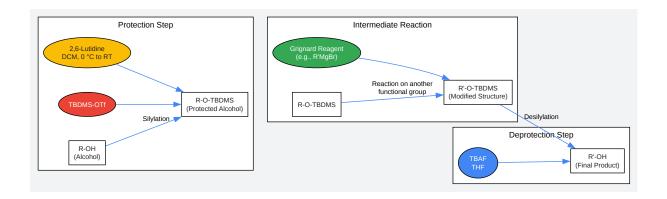


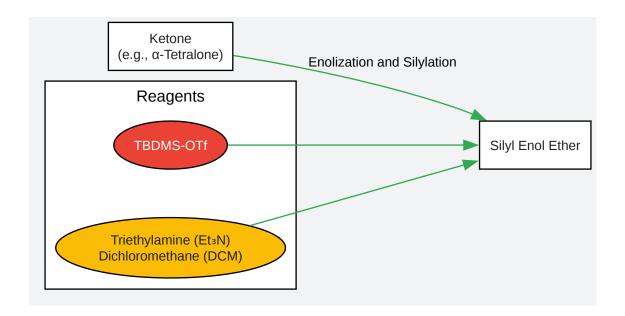
The high reactivity of TBDMS-OTf makes it a superior reagent for a variety of synthetic transformations, particularly when compared to the less reactive tert-butyldimethylsilyl chloride (TBDMS-Cl).[11]

Protection of Alcohols

TBDMS-OTf is an exceptionally efficient reagent for the protection of primary, secondary, and even sterically hindered tertiary alcohols as their corresponding tert-butyldimethylsilyl (TBDMS) ethers.[2][12] This protection strategy is crucial in multi-step syntheses to mask the reactivity of hydroxyl groups.[13]







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